molecular formula C11H17NO2 B085505 N-Benzyldiethanolamine CAS No. 101-32-6

N-Benzyldiethanolamine

Cat. No.: B085505
CAS No.: 101-32-6
M. Wt: 195.26 g/mol
InChI Key: MIZIOHLLYXVEHJ-UHFFFAOYSA-N
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Description

N-Benzyldiethanolamine is an organic compound with the molecular formula C11H17NO2. It is a colorless to yellow liquid that is soluble in water and organic solvents. This compound is primarily used in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyldiethanolamine can be synthesized through the reaction of benzyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Oxidation Reactions

N-Benzyldiethanolamine undergoes oxidation primarily through hypohalite-mediated pathways. A key study involving substituted N-benzylanilines (structurally related compounds) revealed:

Mechanism

  • Hypohalite attack : The reaction proceeds via a cyclic transition state where hypohalite simultaneously attacks the amine nitrogen and a benzyl proton, forming a zwitterion intermediate. This intermediate rearranges to yield oxidized products like N-benzyl-N,N-diacetyl diethanolamine .

Substituent Effects

Substituent Positionρ Value (Hammett Analysis)Impact on Reaction Rate
Aniline ring-1.15Electron-withdrawing groups accelerate oxidation
Benzyl ring+0.38Electron-donating groups slightly enhance reactivity

Source: Kinetic analysis of N-benzylaniline oxidation under alkaline conditions .

Catalytic Hydrogenation

ParameterDetails
Catalyst Palladium on activated carbon (5–10% loading)
Solvent Water-miscible solvents (e.g., methanol, ethanol, THF)
Conditions 25–100°C, 1–10 bar H₂ pressure
Yield >90% for N-benzyl-α-methylbenzylamine derivatives

Example pathway:

  • Iminization : Benzaldehyde reacts with a primary amine (e.g., α-methylbenzylamine) to form an imine.

  • Hydrogenation : The imine is reduced to the corresponding N-benzylamine using H₂ and Pd/C .

Substitution Reactions

This compound’s hydroxyl groups enable nucleophilic substitution. Key findings include:

Reagents and Products

ReagentConditionsProduct Formed
Alkyl halidesBasic (NaOH/KOH)N-alkylated derivatives
Acyl chloridesRoom temperatureAcetylated derivatives (e.g., N,N-diacetyl)

Case Study: Antimicrobial Derivatives

Schiff bases derived from N-benzylamine analogs exhibit enhanced bioactivity:

DerivativeTarget OrganismInhibition Efficiency
N-benzyl isatinCandida albicans85% growth reduction
Schiff Base 4cE. coli, S. aureusModerate activity

Note: Lipophilicity increases membrane penetration, boosting antimicrobial effects .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Benzyldiethanolamine serves as a crucial intermediate in the synthesis of numerous organic compounds. It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions facilitate the formation of derivatives that are essential in both academic research and industrial applications.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts GeneratedCommon Reagents
OxidationN-benzyl-N,N-diacetyl diethanolaminePotassium permanganate, chromium trioxide
ReductionN-benzyl diethanolamineLithium aluminum hydride, sodium borohydride
SubstitutionVarious N-substituted derivativesAlkyl halides, acyl chlorides

Biological Applications

Preparation of Bioactive Molecules
In biological research, this compound is employed in the preparation of biologically active molecules. Its structural properties allow it to enhance the activity of certain compounds, particularly in receptor binding studies.

Case Study: Receptor Binding Affinity

A study examined the impact of N-benzyl substitutions on phenethylamines, revealing that compounds with N-benzyl groups exhibited significantly increased binding affinity for serotonin receptors (5-HT2A and 5-HT2C). The findings indicated that specific substitutions could enhance functional activity at these receptors, making this compound a valuable tool in pharmacological research .

Medical Applications

Pharmaceutical Synthesis
this compound is utilized in the synthesis of pharmaceuticals that require amine functionalities. It plays a role in developing drugs targeting various conditions due to its ability to form stable complexes with metal ions and enhance drug solubility.

Example: Anti-inflammatory Properties

Research has shown that derivatives of N-benzyl compounds can mitigate inflammatory responses. For instance, a derivative demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation . This highlights the potential for this compound derivatives in therapeutic applications.

Industrial Applications

Production of Surfactants and Emulsifiers
In industrial settings, this compound is used to produce surfactants and emulsifiers. Its amphiphilic nature makes it suitable for formulating products in cosmetics, detergents, and other consumer goods.

Comparison with Related Compounds

This compound's unique structure imparts distinct chemical properties compared to similar compounds like N-methyldiethanolamine and N-phenylethanolamine. The presence of the benzyl group enhances its reactivity in nucleophilic substitution reactions.

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsKey Applications
This compoundContains a benzyl groupOrganic synthesis, pharmaceuticals
N-MethyldiethanolamineContains a methyl groupLess reactive than benzyl variant
N-PhenylethanolamineContains a phenyl groupSimilar applications but varied reactivity

Mechanism of Action

The mechanism of action of N-Benzyldiethanolamine involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

    N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a benzyl group.

    N-Ethyldiethanolamine: Similar in structure but with an ethyl group instead of a benzyl group.

    N-Phenylethanolamine: Similar in structure but with a phenyl group instead of a benzyl group.

Uniqueness: N-Benzyldiethanolamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its methyl and ethyl counterparts .

Biological Activity

N-Benzyldiethanolamine (C11H17NO2) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is a colorless to yellow liquid that is soluble in both water and organic solvents. Its structure features a benzyl group and two hydroxyl groups, which contribute to its reactivity as a nucleophile in various chemical reactions. This property allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Key Chemical Reactions

  • Oxidation : Produces N-benzyl-N,N-diacetyl diethanolamine.
  • Reduction : Yields N-benzyl diethanolamine.
  • Substitution : Forms various N-substituted derivatives depending on the reagents used .

Biological Activities

This compound exhibits several biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of N-benzyl derivatives, particularly Schiff bases derived from it. A study synthesized several Schiff bases of N-benzyl isatins, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The enhanced activity is attributed to the increased lipophilicity of these compounds, facilitating better cell membrane penetration.

CompoundActivity TypeTested OrganismsResults
Schiff Base 4cAntibacterialE. coli, S. aureusModerate activity
N-benzyl isatinAntifungalC. albicansEffective inhibition

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays showed that certain derivatives exhibited significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and lipid peroxidation . The antioxidant activity was measured by the percentage inhibition of radical formation over time.

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
10d64.5 (20 min), 81 (60 min)High interaction
10a57 (20 min), 78 (60 min)Low interaction

Case Studies and Research Findings

  • Mutagenicity Studies : A study investigated the mutagenic potential of related benzylating agents, revealing that benzylation can lead to significant biological consequences, including DNA damage . This suggests a dual role for compounds like this compound in both therapeutic applications and potential toxicity.
  • Synthesis of Bioactive Molecules : this compound serves as an intermediate in synthesizing biologically active molecules, including pharmaceuticals with amine functionalities . Its unique structure allows for the development of compounds with enhanced therapeutic efficacy.
  • Comparative Analysis with Similar Compounds : When compared to similar compounds like N-methyldiethanolamine and N-phenylethanolamine, this compound shows distinct reactivity due to the presence of the benzyl group, which enhances its nucleophilic properties .

Q & A

Q. Basic: What are the recommended methods for synthesizing N-Benzyldiethanolamine in laboratory settings?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzylamine with ethylene oxide under controlled temperature and pressure, analogous to methods used for structurally similar amines like N-Phenyldiethanolamine . Key steps include:

  • Reagent preparation : Use anhydrous conditions to prevent hydrolysis.
  • Reaction optimization : Maintain a temperature range of 50–80°C and neutralize excess acid/base post-reaction.
  • Purification : Employ recrystallization (e.g., using benzene, as melting point data is reported in this solvent) or column chromatography .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm the presence of benzyl and diethanolamine moieties.
    • FT-IR to identify hydroxyl (-OH) and amine (-NH) functional groups.
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .
  • Physical properties : Compare observed melting point (196.5°C in benzene) and density (1.09 g/cm³) with literature values .

Q. Advanced: What analytical strategies resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like melting point or solubility often arise from experimental conditions. To address this:

  • Standardize protocols : Use identical solvents (e.g., benzene for melting point determination) and calibrated instruments .
  • Cross-validate data : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) and replicate studies under inert atmospheres to prevent degradation .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, heating rate) affecting measurements .

Q. Advanced: How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

  • In vitro models : Use liver microsomes or hepatocytes to study phase I/II metabolism.
  • Hydrolysis assays : Apply β-glucuronidase or acid hydrolysis to detect conjugated metabolites .
  • Analytical tools :
    • LC-MS/MS for high-sensitivity metabolite identification.
    • Isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic fate .

Q. Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

  • Storage : Keep under inert gas (argon/nitrogen) at room temperature to prevent oxidation.
  • Containers : Use amber glass vials to minimize light exposure.
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., benzaldehyde from oxidation) .

Q. Advanced: In what ways does this compound participate in nucleophilic substitution reactions?

The hydroxyl and amine groups enable diverse reactivity:

  • Reaction design :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    • Catalysts : Use Mitsunobu conditions (e.g., DIAD/TPP) for ether formation.
  • Product optimization : Adjust pH to favor mono- vs. di-substitution. For example, reaction with alkyl halides yields quaternary ammonium salts, relevant in surfactant synthesis .

Properties

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZIOHLLYXVEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143618
Record name Ethanol, 2,2'-(benzylimino)di-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-32-6
Record name 2,2′-[(Phenylmethyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name N-Benzyldiethanolamine
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name 2,2'-[(phenylmethyl)imino]bisethanol
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Synthesis routes and methods I

Procedure details

Bis(2-hydroxyethyl)amine (5 g) was dissolved in N,N-dimethylformamide (100 ml), added with benzyl bromide (6.52 ml) and potassium carbonate (8.657 g) and stirred at room temperature for 21 hours. The reaction mixture was added with water (200 ml) and extracted twice with dichloromethane (200 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: dichloromethane:methanol=20:1→10:1) to obtain 7.631 g of the title compound. Yield: 75%.
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75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Eisleb in Example 2 of U.S. Patent 2,167,351, issued July 25, 1939, shows the preparation of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride, m.p. 259°-260° C., as an intermediate for normeperidine, namely, ethyl 4-phenylpiperidine-4-carboxylate, by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine, next reacting the latter compound with thionyl chloride to produce N,N-bis(2-chloroethyl)benzylamine and isolating it in free base form as "an oil of feebly brownish color"; and then heating N,N-bis(2-chloroethyl)benzylamine with benzyl cyanide (same as phenylacetonitrile) in toluene in the presence of sodium amide (same as sodamide).
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Synthesis routes and methods IV

Procedure details

In the process for preparing N,N-bis(2-chloroethyl)benzylamine by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine and then reacting N,N-bis(2-hydroxyethyl)benzylamine with thionvl chloride to produce N,N-bis(2-chloroethyl)benzylamine, the improvements which comprise adding about one molar equivalent of benzyl chloride to a warmed mixture containing about one molar equivalent of N,N-bis(2-hydroxyethyl)amine and about one molar equivalent of sodium carbonate, the addition rate of benzyl chloride being so as to maintain the exothermic reaction temperature at about 70° to 100° C.; maintaining the reaction temperature at about 70° to 100° C. for a short period; adding toluene to the reaction mixture; separating and drying the toluene solution containing N,N-bis(2-hydroxyethyl)benzylamine; adding said dry toluene solution to more than two molar equivalents of thionyl chloride heated to about 65°-75° C., the rate of addition being so as to maintain the reaction temperature at about 65°-75° C.; treating the reaction mixture with aqueous alkali; and, separating the toluene solution containing a substantially quantitative yield of the N,N-bis(2-chloroethyl)benzylamine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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